2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O3, with a molecular weight of approximately 330.39 g/mol. The compound features a pyrazinone core structure with various substituents that may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs showed promising results in inhibiting the proliferation of cancer cell lines in vitro.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 | High |
Compound B | NCI-H358 | 6.48 ± 0.11 | High |
Compound C | A549 | 20.46 ± 8.63 | Moderate |
These results suggest that the presence of specific functional groups within the compound enhances its efficacy against tumor cells .
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. In vitro assays demonstrated activity against several pathogenic bacteria:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 10 µg/mL |
Klebsiella pneumoniae | 20 µg/mL |
The presence of the dimethylphenyl group appears to contribute to enhanced antimicrobial properties .
The proposed mechanism for the biological activity of this compound involves:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that such compounds can induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Case Study 1: Antitumor Efficacy
In a study involving various synthesized analogs of pyrazinones, it was found that one derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7). The study concluded that modifications at the N-acetamide position significantly enhanced antitumor activity .
Case Study 2: Antimicrobial Properties
A comparative analysis of several derivatives revealed that those containing a 3,5-dimethylphenyl moiety showed superior antimicrobial activity against Klebsiella pneumoniae. The study highlighted the role of structural variations in enhancing efficacy against resistant strains .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-17-5-7-18(8-6-17)23-20(26)14-24-9-10-25(22(28)21(24)27)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPBUFKBZBOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.